(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-20(2)13-7-17-8-14(18-13)25-11-5-6-22(9-11)16(23)12-10-21(3)19-15(12)24-4/h7-8,10-11H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZUBOGDBPRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , hereafter referred to as Compound X , is a complex organic molecule featuring several functional groups that contribute to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound X has a molecular formula of and a molecular weight of 351.4 g/mol. The structure includes:
- A pyrazine ring with a dimethylamino substituent.
- A pyrrolidine ring linked through an ether bond.
- A methanone functional group connected to a pyrazol moiety.
These structural features suggest that Compound X may exhibit diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to Compound X exhibit significant anticancer activities. For instance, derivatives with pyrazine cores have been shown to inhibit various cancer cell lines effectively.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 18.09 ± 1.57 | A549 (NSCLC) |
| Compound B | 33.87 ± 0.86 | H1975 (mutant NSCLC) |
In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
The mechanism of action for compounds like Compound X typically involves interaction with specific molecular targets such as enzymes or receptors. For example, studies have shown that pyrazine derivatives can form hydrogen bonds with key residues in target proteins, enhancing their inhibitory effects on pathways involved in tumor growth .
Neuroactive Effects
The dimethylamino group in Compound X may enhance its solubility and bioavailability, potentially leading to neuroactive effects. Research on similar compounds has suggested that they may interact with neurotransmitter systems, influencing conditions such as anxiety and depression .
Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted using a panel of NSCLC cell lines to assess the anticancer properties of compounds related to Compound X. The results indicated that these compounds exhibited potent inhibitory effects against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is critical in many cancers.
Study 2: Neuroactivity Assessment
In a separate study focused on neuroactivity, compounds similar to Compound X were tested for their effects on neuronal cells. The findings suggested that these compounds could modulate synaptic transmission, potentially offering new avenues for treating neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its pharmacological properties. Research indicates potential applications in:
- Neurological Disorders : It is being studied for its ability to modulate neurotransmitter receptors, particularly in the context of conditions such as anxiety and depression. Studies suggest that it may act as an antagonist at specific receptor sites, influencing pathways related to mood regulation and cognitive function.
Biological Research
In biological contexts, this compound is utilized for:
- Enzyme Interaction Studies : It serves as a tool in biochemical assays to investigate the interactions between enzymes and substrates. Its structural characteristics allow it to bind effectively to various enzymes, facilitating studies on enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The compound is also employed in receptor binding assays to elucidate the mechanisms of action of different neurotransmitters and drugs. Its ability to selectively bind to certain receptors makes it valuable for understanding receptor pharmacology .
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Synthesis of Novel Materials : Researchers are exploring its use in creating materials with unique electronic and optical properties. The incorporation of the pyrazine and pyrrolidine rings can lead to materials that exhibit interesting conductive or photonic behaviors.
Case Studies
- Pharmacological Study on Neurological Effects :
- Enzyme Inhibition Research :
- Material Development :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Features of Comparable Methanone Derivatives
Structural and Electronic Differences
- Heterocyclic Cores: The target compound uses a pyrazine-pyrrolidine scaffold, whereas analogs in and employ thienothiophene or pyridine-thiophene systems . Pyrazine’s nitrogen-rich structure may enhance hydrogen-bonding interactions compared to sulfur-containing thiophenes. Dichloropyridine in introduces electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This difference could alter reactivity in further substitutions or binding to hydrophobic enzyme pockets.
- Substituent Effects: The methoxy group in the target’s pyrazole may improve solubility relative to the chloro substituents in or phenyl groups in .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling between pyrrolidine and pyrazine/pyrazole derivatives. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling for ether linkages (e.g., pyrazin-2-yl-oxy-pyrrolidine formation) .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–100°C enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) to achieve >95% purity .
Optimization requires balancing stoichiometry, catalyst loading (e.g., 1–5 mol% Pd for couplings), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino group at pyrazine C6, methoxy group at pyrazole C3) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C19H24N4O3, [M+H]+ = 357.1923) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. What are the critical stability considerations for this compound under varying experimental conditions?
- Methodological Answer :
- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10), necessitating neutral buffers for biological assays .
- Thermal Stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to >40°C to prevent decomposition .
- Light Sensitivity : Protect from UV light to avoid photooxidation of the pyrazine ring .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies focusing on:
- Core Modifications : Compare pyrazine vs. pyridine or pyrrolidine vs. piperidine substitutions (Table 1) .
- Functional Group Impact : Assess how dimethylamino (electron-donating) vs. methoxy (polarity-altering) groups affect target binding .
Table 1. Comparative Analysis of Structural Analogs
Q. What approaches elucidate reaction mechanisms of key functional groups during synthesis or metabolism?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled dimethylamino groups to track metabolic N-demethylation pathways .
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., pyrrolidine-oxy bond formation) .
- Computational Modeling : DFT calculations to predict transition states in nucleophilic substitutions .
Q. How can computational modeling predict target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., MAPK or PI3K) .
- QSAR Models : Correlate logP (calculated: 2.1) with membrane permeability and bioavailability .
- ADMET Prediction : SwissADME for CYP450 metabolism (high 3A4 affinity) and blood-brain barrier penetration (low) .
Q. How to troubleshoot low yields or byproducts in multi-step synthesis?
- Methodological Answer :
- Intermediate Characterization : Isolate and characterize intermediates (e.g., pyrrolidin-1-yl-methanone) via TLC/GC-MS to identify unstable species .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
- Catalyst Screening : Test alternative catalysts (e.g., CuI for Ullmann couplings) to improve coupling efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
